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Compound of Interest

Compound Name: 6-Methylanthranilic acid

Cat. No.: B1198090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 6-
Methylanthranilic acid, a non-natural amino acid, into peptide chains. The inclusion of this

unique residue can impart valuable properties to peptides, including conformational rigidity,

fluorescence, and enhanced biological activity. The following sections detail the applications,

experimental protocols, and relevant data for utilizing 6-Methylanthranilic acid in peptide

synthesis.

Introduction to 6-Methylanthranilic Acid in Peptide
Synthesis
6-Methylanthranilic acid is an aromatic β-amino acid analog. Its incorporation into peptides

offers several advantages:

Conformational Constraint: The rigid aromatic ring and the methyl substitution can restrict the

conformational flexibility of the peptide backbone, leading to more stable and defined

secondary structures. This is particularly useful in the design of peptidomimetics and for

enhancing receptor binding affinity.[1][2][3]

Fluorescent Probe: The anthraniloyl group is intrinsically fluorescent, allowing for the

development of fluorescently labeled peptides.[4] This enables the study of peptide-protein
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interactions, conformational changes, and cellular uptake without the need for external

fluorophores.

Modulation of Biological Activity: The unique structural and electronic properties of 6-
Methylanthranilic acid can influence the biological activity of peptides, leading to enhanced

potency, selectivity, or metabolic stability. Derivatives of anthranilic acid have been explored

for their antimicrobial, anticancer, and enzyme inhibitory activities.[1][5][6][7]

Applications
The incorporation of 6-Methylanthranilic acid into peptides opens up a range of applications

in drug discovery and biochemical research.

Synthesis of Cyclic and Constrained Peptides
The rigid nature of the 6-Methylanthranilic acid backbone makes it an excellent building block

for the synthesis of cyclic peptides.[1][2][3] Cyclization can enhance metabolic stability,

receptor selectivity, and cell permeability. Both solid-phase and solution-phase synthesis

methods can be employed to create these constrained architectures.

Development of Fluorescent Peptide Probes
Peptides containing 6-Methylanthranilic acid can be used as fluorescent probes to investigate

biological processes. The intrinsic fluorescence of the anthraniloyl moiety is sensitive to the

local environment, providing a tool to monitor binding events, conformational changes, and

enzyme activity.[4]

Structure-Activity Relationship (SAR) Studies
Incorporating this non-natural amino acid allows for a detailed exploration of the structure-

activity relationships of bioactive peptides. By systematically replacing natural amino acids with

6-Methylanthranilic acid, researchers can probe the importance of specific residues and their

conformations for biological function.[7]

Quantitative Data
The following tables summarize quantitative data gathered from studies on peptides containing

anthranilic acid and its derivatives. Note: Data for 6-Methylanthranilic acid is limited;
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therefore, data from closely related analogs are presented as a reference.

Table 1: Peptide Synthesis and Cyclization Yields

Peptide
Sequence/T
ype

Synthesis
Method

Cyclization
Method

Coupling
Reagent

Yield (%) Reference

cyclo(-Ala-

Ala-Phe-

Anth-)

Solid-Phase

& Solution-

Phase

Solution-

Phase
Not Specified Not Specified [1][2][3]

Dipeptide

containing

Anthranilic

acid

Solution-

Phase

Not

Applicable
Not Specified 42% [8]

Tetrapeptide

containing

Anthranilic

acid

Solution-

Phase

Not

Applicable
Not Specified 10% [8]

Pentapeptide

containing

Anthranilic

acid

Solution-

Phase

Not

Applicable
Not Specified 92% [8]

Cyclic

peptides (5-

11 residues)

Solution-

Phase

Thioester

Aminolysis
Imidazole 15-46% [9]

Cyclodimer

from linear

precursor

Solution-

Phase

Direct Amide

Cyclization

Acid-

catalyzed
50% [10]

Table 2: Spectroscopic Properties of Anthraniloyl-Containing Peptides
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Compound
Excitation
Max (nm)

Emission
Max (nm)

Quantum
Yield

Solvent/Co
nditions

Reference

Anthranilic

acid
~320-380 ~420-470 Not Specified Various [11]

Tryptophan

(for

comparison)

~280 ~350 Varies Aqueous [12]

Tyrosine (for

comparison)
~274 ~303 Varies Aqueous [12]

Phenylalanin

e (for

comparison)

~257 ~282 Varies Aqueous [12]

Table 3: Biological Activity of Peptides Containing Anthranilic Acid Derivatives
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Peptide/Comp
ound

Target Activity Metric Value Reference

N-(2-

(trifluoromethyl)p

yridin-4-

yl)anthranilic acid

ester derivatives

Human cancer

cell lines
GI₅₀

Nanomolar

concentrations
[1]

N-

anthraniloylglycin

ate

Human cancer

cell lines
Growth Inhibition Moderate [13]

cyclo(Phe-5-

MeAnt-Gly₄)
α-Chymotrypsin kcat/Km (M⁻¹s⁻¹) 0.12 [5]

cyclo(Phe-5-

MeAnt-Gly₆)
α-Chymotrypsin kcat/Km (M⁻¹s⁻¹) 1.15 [5]

RiLK1 E. coli MIC Not Specified

Peptide P4 E. coli IC₅₀ 1.9 ± 0.4 µM

Peptide P4 B. subtilis IC₅₀ 0.07 ± 0.01 µM

Experimental Protocols
The following are generalized protocols for the incorporation of 6-Methylanthranilic acid into

peptides. These are based on established methods for similar non-natural amino acids and

should be optimized for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) of a Linear
Peptide Containing 6-Methylanthranilic Acid
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a linear peptide

incorporating 6-Methylanthranilic acid.

Materials:

Fmoc-Rink Amide resin (or other suitable resin)
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Fmoc-protected amino acids

Fmoc-6-Methylanthranilic acid

Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvent: DMF, DCM

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

H₂O

Peptide synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin.

Shake for 5-10 minutes.

Drain the solution.

Repeat the piperidine treatment for another 5-10 minutes.
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Wash the resin thoroughly with DMF (3-5 times).

Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading)

and HCTU/HATU (3-5 equivalents) in DMF.

Add DIPEA or NMM (6-10 equivalents) to the activation mixture.

Add the activated amino acid solution to the resin.

Shake for 1-2 hours. For the coupling of Fmoc-6-Methylanthranilic acid, a longer

coupling time or a double coupling may be necessary due to the potentially lower reactivity

of the aromatic amine.

To perform a double coupling, drain the reaction solution and add a freshly prepared

activated amino acid solution to the resin and shake for another 1-2 hours.

Wash the resin thoroughly with DMF (3-5 times).

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry it under vacuum.

Add the cleavage cocktail to the resin.

Shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the peptide.

Precipitate the peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
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Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Solution-Phase Cyclization of a Peptide Containing 6-
Methylanthranilic Acid
This protocol describes the head-to-tail cyclization of a linear peptide containing 6-
Methylanthranilic acid in solution.

Materials:

Purified linear peptide with protecting groups removed from the N- and C-termini.

Cyclization reagents: HATU, HOBt (Hydroxybenzotriazole), or PyBOP (Benzotriazol-1-yl-

oxytripyrrolidinophosphonium hexafluorophosphate)

Base: DIPEA or NMM

Solvent: High-purity, dry DMF or a mixture of DMF/DCM.

Procedure:

Dissolution: Dissolve the linear peptide in the chosen solvent at a high dilution (e.g., 0.1-1

mM) to favor intramolecular cyclization over intermolecular polymerization.

Activation and Cyclization:

Cool the peptide solution in an ice bath.

Add the coupling reagent (e.g., HATU, 1.5-2 equivalents) and a base (e.g., DIPEA, 3-4

equivalents).

Stir the reaction mixture at room temperature for 12-24 hours.

Monitoring the Reaction: Monitor the progress of the cyclization by LC-MS to observe the

disappearance of the linear peptide and the appearance of the cyclic product.

Work-up:
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Once the reaction is complete, remove the solvent under reduced pressure.

Redissolve the residue in a suitable solvent (e.g., DMSO or a mixture of

acetonitrile/water).

Purification: Purify the cyclic peptide by RP-HPLC.

Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry

and NMR spectroscopy.

Visualizations
The following diagrams illustrate the general workflows for the synthesis of peptides containing

6-Methylanthranilic acid.

Solid Support (Resin) 1. Resin Swelling
(DMF)

2. Fmoc Deprotection
(20% Piperidine/DMF)

Wash
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Wash
(DMF)

Repeat Steps 2-3
(n-1 times) Final Fmoc Deprotection 4. Cleavage from Resin
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5. Purification
(RP-HPLC) Linear Peptide
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Properties and Applications

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt

and optimize these methods based on the specific properties of their peptide sequence and

available laboratory equipment. It is crucial to consult relevant literature and safety data sheets

for all chemicals used. The biological activities and spectroscopic properties presented are

based on studies of anthranilic acid and its derivatives and may vary for peptides containing 6-
Methylanthranilic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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